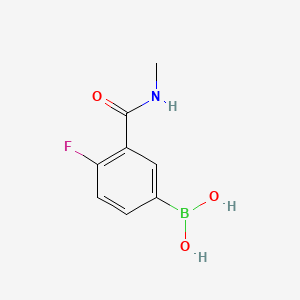

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

CAS No.: 874219-19-9

Cat. No.: VC2634378

Molecular Formula: C8H9BFNO3

Molecular Weight: 196.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874219-19-9 |

|---|---|

| Molecular Formula | C8H9BFNO3 |

| Molecular Weight | 196.97 g/mol |

| IUPAC Name | [4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) |

| Standard InChI Key | DVDSMLPVTUSIFM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O |

Introduction

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, with the molecular formula C8H9BFNO3 and CAS number 874219-19-9, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical structure and diverse applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylcarbamoyl group. The presence of these substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Chemical Reactions

This compound undergoes various chemical reactions, including:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

-

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

-

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Synthesis Methods

The synthesis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically involves several steps:

-

Starting Material: The process begins with 4-fluoro-3-nitrobenzoic acid.

-

Reduction and Conversion: The nitro group is reduced to an amine using a reducing agent like lithium aluminum hydride. The amine is then converted to the methylcarbamoyl derivative using methyl isocyanate.

-

Boronate Formation: The final step involves the reaction with trimethyl borate to form the boronate ester, which is then hydrolyzed to yield the boronic acid.

Chemistry

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology and Medicine

Boronic acids, including this compound, are known to inhibit serine proteases and kinases, making them useful in studying enzyme functions and pathways. They are also explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT) for tumor treatment.

Industry

The compound is used in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable carbon-carbon bonds.

Biological Activity

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid has been investigated for its anticancer, antimicrobial, and antioxidant properties. Recent studies highlight its potential as an anticancer agent, showing cytotoxic effects against cancer cell lines while maintaining lower toxicity towards healthy cells.

Anticancer Activity

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| B5 | PC-3 (Prostate Cancer) | 5 | 33 |

| B7 | PC-3 (Prostate Cancer) | 5 | 44 |

| Control | L929 (Healthy Fibroblast) | - | 95 |

This table illustrates the selective cytotoxic profile of boronic acid derivatives against prostate cancer cells while sparing healthy cells.

Hazard and Safety Information

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is classified as a hazardous substance due to its potential to cause skin irritation and serious eye irritation. It is advised to handle the compound with caution, using appropriate protective equipment and following safety guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume